molecular formula C14H13NS B14732177 2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole CAS No. 6270-76-4

2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14732177
CAS No.: 6270-76-4
M. Wt: 227.33 g/mol
InChI Key: XWYSBNDSEVDOIQ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group and a phenyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazole with appropriate methylating agents such as methyl iodide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Properties

CAS No.

6270-76-4

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-methyl-2-phenyl-3H-1,3-benzothiazole

InChI

InChI=1S/C14H13NS/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10,15H,1H3

InChI Key

XWYSBNDSEVDOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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